
Acetamide, N,N-dibutyl-2-(diphenylphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of a diphenylphosphoryl group attached to an acetamide backbone, with two butyl groups attached to the nitrogen atom. This compound is widely studied for its potential use in various scientific and industrial applications, particularly in the field of extraction and separation of rare earth elements and actinides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide typically involves the reaction of diphenylphosphoryl chloride with N,N-dibutylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the required purity for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N,N-Dibutyl-2-(diphenylphosphoryl)acetamide involves its ability to form stable complexes with metal ions. The diphenylphosphoryl group acts as a ligand, coordinating with metal ions through its oxygen atoms. This coordination facilitates the extraction and separation of metal ions from complex mixtures. The compound’s ability to form stable complexes with specific metal ions makes it an effective extractant in various industrial processes .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dialkyl(diphenylphosphoryl)acetamides: These compounds have similar structures but differ in the alkyl groups attached to the nitrogen atom.
Diphenylphosphoryl derivatives: Compounds with different substituents on the phosphoryl group.
Uniqueness
N,N-Dibutyl-2-(diphenylphosphoryl)acetamide is unique due to its specific combination of butyl groups and diphenylphosphoryl group, which provides it with distinct chemical properties and extraction capabilities. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in the extraction and separation of rare earth elements and actinides .
Propiedades
Número CAS |
80413-41-8 |
|---|---|
Fórmula molecular |
C22H30NO2P |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N,N-dibutyl-2-diphenylphosphorylacetamide |
InChI |
InChI=1S/C22H30NO2P/c1-3-5-17-23(18-6-4-2)22(24)19-26(25,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16H,3-6,17-19H2,1-2H3 |
Clave InChI |
SSPJHMCMDDKVPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
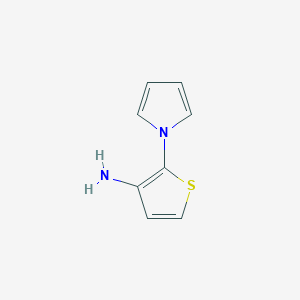
![2-((5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(octyl)amino)ethanol](/img/structure/B15211852.png)

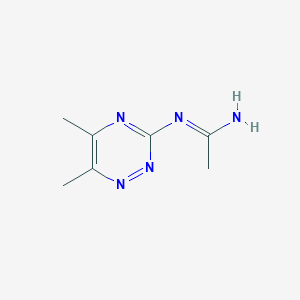

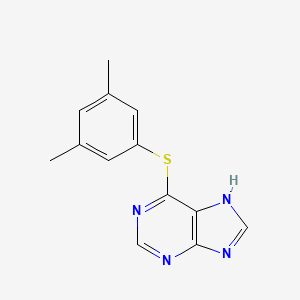
![[(2R,3S,5R)-5-[6-(dibenzoylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B15211874.png)
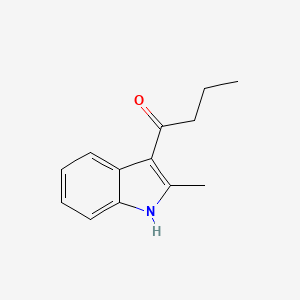
![(E)-3,6-Dimethyl-5,6,7,8-tetrahydrocyclodeca[b]furan-4(11H)-one](/img/structure/B15211895.png)
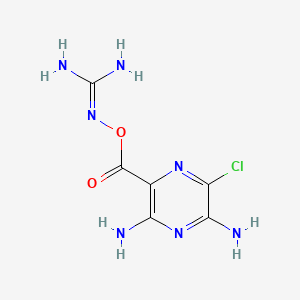
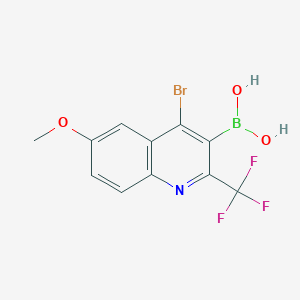
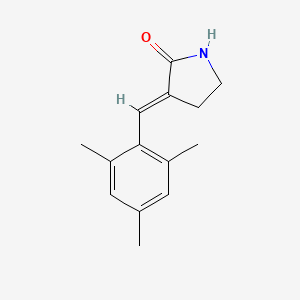
![Furo[3,2-f][1,2]benzoxazole](/img/structure/B15211918.png)
